N-(4-propan-2-yloxyphenyl)butanamide
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Overview
Description
N-(4-propan-2-yloxyphenyl)butanamide is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . It is also known by its systematic name, Benzenebutanamide, N-[4-(1-methylethoxy)phenyl]- . This compound is characterized by the presence of a butanamide group attached to a phenyl ring substituted with a propan-2-yloxy group.
Preparation Methods
The synthesis of N-(4-propan-2-yloxyphenyl)butanamide typically involves the reaction of 4-propan-2-yloxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(4-propan-2-yloxyphenyl)butanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-propan-2-yloxyphenyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-propan-2-yloxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of cyclooxygenase enzymes and modulation of neurotransmitter release .
Comparison with Similar Compounds
N-(4-propan-2-yloxyphenyl)butanamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)butanamide: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
N-(4-ethoxyphenyl)butanamide:
N-(4-propoxyphenyl)butanamide: The presence of a propoxy group can influence the compound’s solubility and interaction with biological targets.
This compound stands out due to its unique propan-2-yloxy substitution, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-13(15)14-11-6-8-12(9-7-11)16-10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUWIMFFJXMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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